![molecular formula C9H8F2O3 B3385528 2,2-Difluoro-1,3-benzodioxole-5-ethanol CAS No. 641631-96-1](/img/structure/B3385528.png)
2,2-Difluoro-1,3-benzodioxole-5-ethanol
Overview
Description
“2,2-Difluoro-1,3-benzodioxole” is a fluorinated building block . It has an empirical formula of C7H4F2O2, a CAS Number of 1583-59-1, and a molecular weight of 158.10 . It’s used in the synthesis of various benzodioxole-containing pharmaceutical active compounds .
Synthesis Analysis
The compound is prepared by the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of an effective quantity of a catalyst selected from potassium hydrogen fluoride, sodium hydrogen fluoride, cesium hydrogen fluoride, rubidium hydrogen fluoride, and quaternary ammonium hydrogen fluoride .Molecular Structure Analysis
The molecular formula of “2,2-Difluoro-1,3-benzodioxole-5-ethanol” is C8H6F2O3 . The SMILES string representation is FC1(F)Oc2ccccc2O1 .Chemical Reactions Analysis
Pseudomonas putida F1 catalyzed defluorination of 2,2-Difluoro-1,3-Benzodioxole at an initial rate of 2,100 nmol/h per mg cellular protein . This is orders of magnitude higher than previously reported microbial defluorination rates with multiply fluorinated carbon atoms .Physical And Chemical Properties Analysis
The compound is in liquid form with a refractive index of n20/D 1.444 and a density of 1.303 g/mL at 25 °C . It should be stored at a temperature of 2-8°C .Safety and Hazards
Future Directions
The defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1 suggests that the mechanism revealed may apply to the defluorination of DFBD-containing compounds in the environment . This could have implications for the biodegradation of fluorinated organic compounds, which are a major focus currently due to their prevalence, emerging concerns about health effects, and their prolonged lifetime in the environment .
properties
IUPAC Name |
2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c10-9(11)13-7-2-1-6(3-4-12)5-8(7)14-9/h1-2,5,12H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POAQIUVPNLFVQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCO)OC(O2)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-1,3-benzodioxole-5-ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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